4-(Difluoromethoxy)nitrobenzene

Organic synthesis Nucleophilic aromatic substitution Reactivity comparison

Select 4-(Difluoromethoxy)nitrobenzene (CAS 1544-86-1) as a crucial fluorinated building block when designing pharmaceuticals or agrochemicals. Its unique -OCF₂H group provides optimal lipophilicity (LogP ~2.2) and metabolic stability, offering a reactivity profile distinct from other para-substituted nitrobenzene analogs for improved pharmacokinetic outcomes.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
CAS No. 1544-86-1
Cat. No. B073078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)nitrobenzene
CAS1544-86-1
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(F)F
InChIInChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H
InChIKeySVGGBARCOQPYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)nitrobenzene (CAS 1544-86-1): A Key Fluorinated Intermediate for Pharmaceutical and Agrochemical Synthesis


4-(Difluoromethoxy)nitrobenzene (CAS 1544-86-1), also known as 1-(difluoromethoxy)-4-nitrobenzene, is a fluorinated aromatic building block characterized by a nitro group and a difluoromethoxy (-OCF₂H) substituent on a benzene ring . It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, with its unique difluoromethoxy group imparting distinct physicochemical properties and reactivity compared to non-fluorinated or differently halogenated analogs .

Why 4-(Difluoromethoxy)nitrobenzene Cannot Be Casually Replaced by Other Nitrobenzene Analogs


Generic substitution of 4-(difluoromethoxy)nitrobenzene with other para-substituted nitrobenzene analogs (e.g., 4-fluoro-, 4-chloro-, or 4-methoxynitrobenzene) is not scientifically sound. The difluoromethoxy group (-OCF₂H) is not merely a larger halogen; it acts as a pseudohalogen with a unique electronic profile and steric bulk that profoundly influences reactivity, lipophilicity, and metabolic stability in downstream products [1]. Substituting it with a simpler group would alter the electronic distribution, hydrogen bonding capacity, and pharmacokinetic profile of the final drug or agrochemical candidate, leading to unpredictable and often suboptimal biological outcomes [1]. The quantitative evidence below demonstrates the precise nature of these differences.

4-(Difluoromethoxy)nitrobenzene: Quantified Differentiation from Closest Analogs


Intermediate Reactivity in Aminodehalogenation: A Predictable Leaving Group for Controlled Synthesis

The difluoromethoxy group in 4-(difluoromethoxy)nitrobenzene exhibits a reactivity profile in aminodehalogenation reactions that is distinct from both fluorine and chlorine substituents. Under identical high-pressure, high-temperature (80-160 °C) aqueous ammonia conditions, the relative reactivity for substitution by an amino group follows the order: Fluorine > Difluoromethoxy > Chlorine [1]. Specifically, the difluoromethoxy group is replaced more readily than a chlorine atom but is less reactive than a fluorine atom in the same position [1].

Organic synthesis Nucleophilic aromatic substitution Reactivity comparison

Optimized Lipophilicity (LogP) for Enhanced Pharmacokinetic Properties

The calculated LogP (octanol-water partition coefficient) for 4-(difluoromethoxy)nitrobenzene is approximately 2.21-2.25 [1]. This value is strategically intermediate compared to its close structural analogs, balancing membrane permeability with aqueous solubility. It is significantly higher than 4-methoxynitrobenzene (LogP ~2.03) [2] and lower than 4-(trifluoromethoxy)nitrobenzene (LogP ~3.02-3.07) [3] and 4-chloronitrobenzene (LogP ~2.39-2.77) . This places it in the optimal range for oral bioavailability and CNS penetration according to Lipinski's Rule of Five.

Medicinal chemistry Drug design Lipophilicity

Convenient Solid-State Handling at Room Temperature vs. Liquid Analogs

4-(Difluoromethoxy)nitrobenzene is a solid at room temperature with a reported melting point of 37-40 °C (lit.) or a freezing point of 31.0-34.0 °C . This is in contrast to 4-fluoronitrobenzene, which is a liquid (mp 21-24 °C) [1], and 4-(trifluoromethoxy)nitrobenzene, which is also a liquid (mp ~15 °C) [2]. The solid state simplifies weighing, storage, and handling, reducing the risk of spills and facilitating more accurate dispensing in both laboratory and pilot-scale settings.

Chemical handling Physical properties Procurement

High Purity Specifications (≥97%) from Reputable Suppliers Ensure Reproducible Results

4-(Difluoromethoxy)nitrobenzene is commercially available with high purity specifications from multiple reputable suppliers. For instance, Sigma-Aldrich offers a product with an assay of 97% , and TCI Chemicals provides a product with a minimum purity of 98.0% as determined by GC . This contrasts with the more variable purity often encountered for niche or less common analogs, such as 4-(trifluoromethoxy)nitrobenzene, which may be offered at lower purity grades (e.g., >96.0%) [1].

Quality control Analytical chemistry Procurement

Proven Synthetic Utility: A Key Intermediate for High-Value Heterocyclic Scaffolds

4-(Difluoromethoxy)nitrobenzene is a documented and scalable precursor to 4-fluoro-3-pyridinol (F3P), a compound with potential anticancer activity . The synthesis involves a direct reaction with potassium hydroxide in methanol, yielding 4-fluoro-3-hydroxypyridine, a key heterocyclic scaffold . This specific transformation leverages the unique reactivity of the difluoromethoxy group to install a fluorine atom on a pyridine ring, a transformation not easily achieved with simpler analogs like 4-chloronitrobenzene or 4-methoxynitrobenzene under similar mild conditions.

Pharmaceutical synthesis Agrochemical synthesis Heterocyclic chemistry

Optimal Use Cases for Procuring 4-(Difluoromethoxy)nitrobenzene Based on Evidence


Controlled Synthesis of Aniline Derivatives via Nucleophilic Aromatic Substitution

Researchers needing to perform a nucleophilic aromatic substitution (SNAr) with an amine should select 4-(difluoromethoxy)nitrobenzene when seeking a balance between reactivity and selectivity. Its intermediate reactivity, situated between the more labile 4-fluoronitrobenzene and the more recalcitrant 4-chloronitrobenzene [1], allows for cleaner reactions under milder conditions, minimizing side products and improving yield.

Lead Optimization in Drug Discovery for Balanced Lipophilicity

Medicinal chemists aiming to improve the pharmacokinetic profile of a lead compound by modulating lipophilicity should consider 4-(difluoromethoxy)nitrobenzene as a key building block. Its calculated LogP of ~2.2 [1] provides an optimal balance between membrane permeability and aqueous solubility, avoiding the excessively high lipophilicity of -CF₃ or -Cl analogs (LogP >3.0) that can lead to promiscuity and toxicity [2].

Synthesis of Fluorinated Pyridine Scaffolds for Bioactive Molecules

Synthetic chemists involved in preparing fluorinated heterocycles, particularly 4-fluoropyridine derivatives like F3P [1], will find 4-(difluoromethoxy)nitrobenzene an essential starting material. This specific reactivity profile is not shared by non-fluorinated analogs, making it the compound of choice for accessing this privileged scaffold in anticancer and agrochemical research.

Analytical Method Development and Quality Control

Analytical chemists developing HPLC or GC methods for the detection and quantification of difluoromethoxy-containing compounds should procure 4-(difluoromethoxy)nitrobenzene for use as a reference standard or system suitability test compound. Its high commercial purity (≥97%) [1] and well-defined physical properties [2] ensure reliable and reproducible chromatographic performance.

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